molecular formula C15H12ClNO3 B5822087 methyl 2-[(4-chlorobenzoyl)amino]benzoate

methyl 2-[(4-chlorobenzoyl)amino]benzoate

Cat. No. B5822087
M. Wt: 289.71 g/mol
InChI Key: ZYEPFICGIPSSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chlorobenzoyl)amino]benzoate, also known as Methyl 4-chloro-2-[(4-chlorobenzoyl)amino]benzoate, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the benzoic acid ester family and is commonly used in laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-chlorobenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. It has been shown to have potent anti-inflammatory and anti-tumor effects, and may also have antibacterial properties.
Biochemical and Physiological Effects:
methyl 2-[(4-chlorobenzoyl)amino]benzoate 2-[(4-chlorobenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes in the body. It may also have other effects on the body, including effects on the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-chlorobenzoyl)amino]benzoate 2-[(4-chlorobenzoyl)amino]benzoate has several advantages for laboratory experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize and is commercially available. However, it is important to note that this compound may have limitations in certain types of experiments, and further research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on methyl 2-[(4-chlorobenzoyl)amino]benzoate. One area of interest is in the development of new drugs based on this compound, which could have potential applications in the treatment of various diseases. Other areas of research could include further studies on the mechanism of action of this compound, as well as studies on its potential effects on the immune system and the cardiovascular system. Additionally, further research is needed to fully understand the limitations and potential applications of this compound in laboratory experiments.

Synthesis Methods

Methyl 2-[(4-chlorobenzoyl)amino]benzoate 2-[(4-chlorobenzoyl)amino]benzoate can be synthesized through a variety of methods, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminobenzoic acid in the presence of a base to form the desired compound. Another method involves the reaction of 4-chlorobenzoyl chloride with methyl 2-aminobenzoate in the presence of a base.

Scientific Research Applications

Methyl 2-[(4-chlorobenzoyl)amino]benzoate 2-[(4-chlorobenzoyl)amino]benzoate has been extensively studied for its potential in various scientific research applications. One of the most notable applications is in the field of medicinal chemistry, where it has been evaluated for its potential as a lead compound for the development of new drugs. It has also been studied for its potential in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPFICGIPSSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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